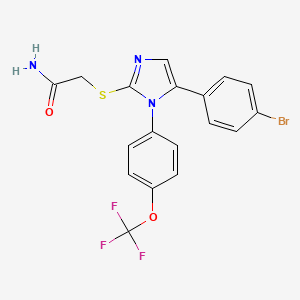

![molecular formula C23H31N3O3S B2954202 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide CAS No. 708285-57-8](/img/structure/B2954202.png)

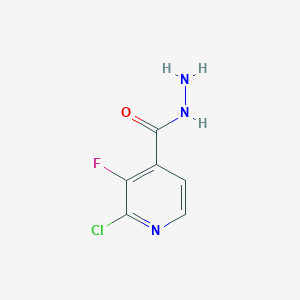

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzylpiperazine . Benzylpiperazine is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds have been synthesized through various methods. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For instance, 2-(4-benzylpiperazin-1-yl)ethan-1-amine has a molecular weight of 219.33 and its InChI Code is 1S/C13H21N3/c14-6-7-15-8-10-16 (11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For example, 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a molecular weight of 281.36 and a melting point of 89 - 91°C .Applications De Recherche Scientifique

Catalytic Applications

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide and its derivatives have been explored for their potential as catalysts in chemical reactions. For example, the sulfonamide-substituted iron phthalocyanine, involving 4-tert-butylbenzenesulfonamide, has been utilized as a catalyst in the oxidation of olefins, demonstrating notable stability under oxidative conditions and efficiency in converting cyclohexene to the allylic ketone, 2-cyclohexen-1-one (Işci et al., 2014).

Biomedical Research

In the field of biomedical research, derivatives of this compound have been studied for their interactions with biological systems. Mixed-ligand copper(II)-sulfonamide complexes have shown to bind with calf thymus DNA and exhibit antiproliferative activity against human tumor cells (González-Álvarez et al., 2013). Another study highlights the development of COX-2 inhibitors using sulfonamide derivatives, which have potential applications in treating inflammatory conditions like rheumatoid arthritis (Hashimoto et al., 2002).

Pharmaceutical Synthesis

In pharmaceutical synthesis, compounds like N'-substituted benzohydrazide and sulfonohydrazide derivatives, including those with tert-butylbenzenesulfonamide moieties, have shown promise. These compounds have been synthesized and characterized for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties, indicating their potential as pharmaceutical ingredients (Sirajuddin et al., 2013).

Anticonvulsant Applications

Sulfonamide derivatives, particularly those with benzenesulfonamide groups, have been evaluated for their anticonvulsant activities. Studies have shown that these compounds are effective in seizure models, suggesting their potential use in developing new anticonvulsant agents for epilepsy treatment (Wang et al., 2015).

Chemical Synthesis and Material Science

These compounds also find applications in chemical synthesis and material science. For instance, 2-iodobenzenesulfonamide has been used in heteroannulation reactions to yield benzothiazine dioxides, demonstrating the compound's utility in synthesizing complex organic structures (Layman et al., 2005).

Antimycobacterial Agents

The design and synthesis of sulfonamides with specific release profiles have been explored for their antimycobacterial properties, demonstrating the potential of these compounds in treating bacterial infections like tuberculosis (Malwal et al., 2012).

Orientations Futures

While specific future directions for the compound are not available, research into related compounds continues to be an active area of study. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Propriétés

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAQVWONZNMJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)

![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)

![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)

![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2954135.png)

![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)